molecular formula C15H22N2O3 B2712332 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid CAS No. 1026755-66-7

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid

Cat. No.: B2712332
CAS No.: 1026755-66-7
M. Wt: 278.352
InChI Key: ASFIOQQPALBEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups

Scientific Research Applications

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of isobutylamine with a suitable precursor, followed by the introduction of the p-tolylamino group and subsequent oxidation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various amides, esters, and alcohol derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isobutylamino)-4-oxo-4-(m-tolylamino)butanoic acid
  • 2-(Isobutylamino)-4-oxo-4-(o-tolylamino)butanoic acid
  • 2-(Isobutylamino)-4-oxo-4-(phenylamino)butanoic acid

Uniqueness

2-(Isobutylamino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to the specific positioning of the p-tolylamino group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

4-(4-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10(2)9-16-13(15(19)20)8-14(18)17-12-6-4-11(3)5-7-12/h4-7,10,13,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIOQQPALBEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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